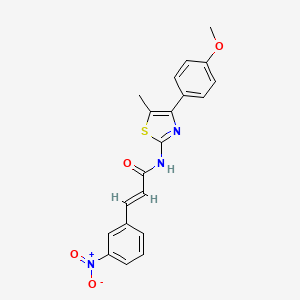

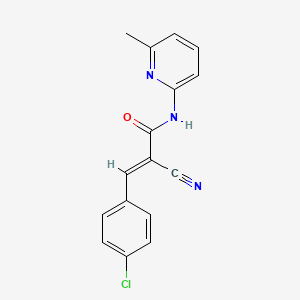

![molecular formula C6H8N4S B2627255 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 552881-02-4](/img/structure/B2627255.png)

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as triazolothiadiazines . Triazolothiadiazines are hybrid structures made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of triazolothiadiazines and its derivatives has been a subject of interest in recent years . Various synthetic approaches have been developed, focusing on the structure-activity relationship of these compounds . The synthesis often involves the reaction of certain precursors in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is characterized by a fused-triazole backbone . The structure is further characterized by the presence of two C-amino groups as substituents .Chemical Reactions Analysis

The chemical reactions involving “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are complex and can lead to a variety of products . The reactions often involve changes in the molecular structure, leading to different physicochemical and energetic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” are influenced by its molecular structure . For instance, the compound exhibits superior thermostability . Other properties such as density and detonation performance can also be significant .Scientific Research Applications

Anthelmintic Activity

3,6-Dimethyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored for their potential in treating parasitic worm infections. A study by Nadkarni, Kamat, and Khadse (2001) synthesized a series of these compounds and evaluated their in vivo anthelmintic efficacy in albino mice. Several compounds demonstrated significant activity when administered orally, suggesting their potential as anthelmintic agents (Nadkarni, Kamat, & Khadse, 2001).

Anticancer Activity

These compounds have also been investigated for their anticancer properties. A study by Xu et al. (2017) focused on designing and synthesizing a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors, demonstrating significant antiproliferative activities against various human cancer cell lines. The study highlighted one compound, in particular, showing highly active antiproliferative activity, comparable to known anticancer drugs (Xu et al., 2017).

Antimicrobial Activity

The antimicrobial potential of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been a subject of research as well. Sahu, Ganguly, and Kaushik (2014) synthesized and tested a range of these derivatives for antimicrobial activity. Some synthesized compounds exhibited promising results, indicating their potential as antimicrobial agents (Sahu, Ganguly, & Kaushik, 2014).

Tubulin Polymerization Inhibition

In the context of cancer research, the ability of these compounds to inhibit tubulin polymerization has been studied. The same study by Xu et al. (2017) revealed that certain derivatives could effectively disrupt tubulin dynamics, which is a promising mechanism for anticancer drug development (Xu et al., 2017).

Antioxidant Activity

Shakir, Ali, and Hussain (2017) investigated the antioxidant abilities of certain derivatives of 3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Their study found that some synthesized compounds exhibited significant antioxidant potential, which could be relevant for various therapeutic applications (Shakir, Ali, & Hussain, 2017).

Safety and Hazards

properties

IUPAC Name |

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4S/c1-4-3-11-6-8-7-5(2)10(6)9-4/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPUOPUXYYBHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NN=C2SC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

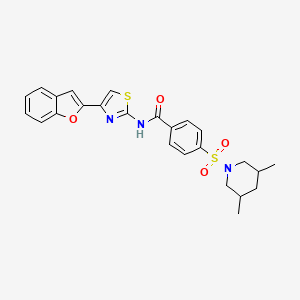

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2627175.png)

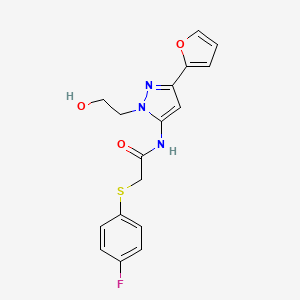

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2627177.png)

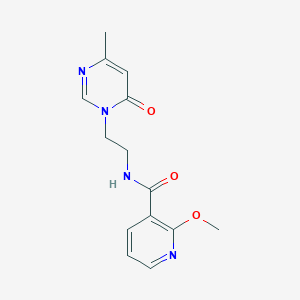

![N-(3-acetylphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2627184.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2627189.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide](/img/structure/B2627190.png)

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B2627191.png)

![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2627195.png)